2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole scaffold. The (2E) configuration denotes the geometry of the imine group (C=N), which is critical for its conformational rigidity and electronic properties. This compound is of interest in medicinal chemistry due to the benzothiazole core's prevalence in drug discovery, particularly in antimicrobial, anticancer, and metabolic disorder therapies .
Properties
IUPAC Name |
2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-7-8-13-14(9-10)20-16(17-13)18-15(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFJOHYZPFYXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-methylbenzoic acid with 2,3-dihydro-1,3-benzothiazole derivatives. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
Synthesis of Benzothiazole Derivatives
Benzothiazole derivatives are synthesized through various methods, including condensation reactions and cyclization processes. The specific synthesis of 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of appropriate benzothiazole precursors with amines or other nucleophiles under controlled conditions.
Table 1: Common Synthesis Methods for Benzothiazole Derivatives
Biological Activities
Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities including:
Antimicrobial Activity : Compounds like this compound have shown effectiveness against various bacterial and fungal strains. Studies indicate significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for antibiotic development .
Anticancer Properties : Recent investigations into the anticancer potential of benzothiazole derivatives have revealed promising results. For instance, certain derivatives have been evaluated for their efficacy against human chronic myelogenous leukemia cells, showing moderate to high anticancer activity in vitro .
Anticonvulsant Activity : Some studies suggest that benzothiazole derivatives can exhibit anticonvulsant properties in animal models. This activity is particularly relevant for developing new treatments for epilepsy and other seizure disorders .
Case Studies
Several case studies have highlighted the applications and effectiveness of this compound in various fields:
Case Study 1: Antimicrobial Efficacy
In a study published in the International Journal of Molecular Sciences, researchers tested various benzothiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant antibacterial activity at concentrations ranging from 12.5 to 100 μg/mL .
Case Study 2: Anticancer Screening
A recent study assessed the anticancer activity of several benzothiazole derivatives in vitro using human cancer cell lines. The findings showed that certain derivatives had IC50 values indicating potent anticancer effects, suggesting their potential use in cancer therapy .
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the reduction of oxidative stress .
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (Compound B)
Key Differences :
Structural Overlap :
- Both share the (2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold, suggesting similar conformational constraints.
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (Compound C)
Key Differences :
- Functional Group : Compound C replaces the benzamide with a benzenesulfonamide group.
- Biological Activity : Sulfonamide derivatives of benzothiazoles are potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for diabetes therapy, whereas benzamides may exhibit broader antimicrobial activity .
Crystallographic Insights :
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted Benzamides (Compound D Series)
Key Differences :
- Backbone : Compound D incorporates a carbamothioyl (N–C=S) group instead of an imine (C=N).
Activity Comparison :
2-Methyl-N-(quinolin-8-yl)benzamide (Compound E)
Key Differences :
- Heterocycle: Compound E replaces the dihydrobenzothiazole with a quinoline ring.
- Applications: Quinoline-based benzamides are explored in metallophotoredox catalysis and anticancer therapies, whereas Compound A’s applications may align more with metabolic disorders .
Research Findings and Implications
- Electronic Effects : The methyl groups in Compound A provide steric hindrance and moderate lipophilicity, balancing solubility and membrane permeability. Methoxy or sulfonamide substituents (Compounds B, C) enhance polarity but may limit blood-brain barrier penetration .
- Crystallography: Compounds with planar scaffolds (e.g., quinoline in E) exhibit stronger π-π interactions, whereas dihydrobenzothiazoles (A, B, C) rely on hydrogen bonding for crystal stability .
- Therapeutic Potential: Compound A’s hybrid structure positions it as a candidate for dual-target inhibitors (e.g., antimicrobial and antidiabetic), leveraging the benzothiazole’s versatility .
Biological Activity
The compound 2-methyl-N-[(2E)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide belongs to a class of benzothiazole derivatives known for their diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 232.31 g/mol. Its structure features a benzothiazole moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a series of benzothiazole compounds were evaluated for their ability to induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. Compounds similar to this compound exhibited promising anticancer activity against various cancer cell lines, including U937 and MCF-7, with IC50 values indicating effective cytotoxicity .
Table 1: Anticancer Activity of Related Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | U937 | 6.6 | Procaspase-3 activation |
| Control | PAC-1 | 0.5 | Positive control |
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated antimicrobial properties. A study indicated that certain substituted benzothiazoles exhibited significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The introduction of specific substituents enhanced their potency and broadened their spectrum of action against pathogenic strains .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | M. tuberculosis | 12 μg/mL |
| B | Non-tuberculous strains | 8 μg/mL |
Anti-inflammatory Activity
Another significant aspect of benzothiazole derivatives is their anti-inflammatory potential. Compounds have been reported to exhibit effects comparable to established anti-inflammatory agents such as indomethacin and phenylbutazone in various animal models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The activation of procaspase-3 is a critical pathway for the anticancer effects observed in related compounds.
- Antimicrobial Action : The structural features allow for interaction with bacterial enzymes or membranes, disrupting normal cellular functions.
- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Case Studies
Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:
- Cancer Treatment : In vitro studies showed that certain derivatives led to significant tumor cell death in cultured human cancer cell lines.
- Infection Control : Clinical trials reported improved outcomes in patients treated with benzothiazole-based therapies against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
